Cas no 36874-95-0 (4-[(dimethylamino)methyl]benzaldehyde)
4-[(dimethylamino)methyl]benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(dimethylaminomethyl)benzaldehyde
- 4-Dimethylaminomethylbenzaldehyde
- 4-DIMETHYLAMINOMETHYL-BENZALDEHYDE
- 4-((Benzoylamino)methyl)pyridine
- 4-((dimethylamino)methyl)
- 4-[(dimethylamino)methyl]benzaldehyde
- 4-[(dimethylamino)methyl]-benzaldehyde
- 4-Benzamidomethyl-pyridin
- AC1L840S
- AGN-PC-009IQN
- Benzamide, N-(4-pyridinylmethyl)-
- CTK1C5588
- N-(4-picolyl)benzamide
- N-4-Picolylbenzamid
- N-benzoyl-4-(aminomethyl)pyridine
- N-pyridin-4-ylmethyl-benzamide
- NSC271592
- Oprea1_043028
- SureCN1161697
- Benzaldehyde, 4-((dimethylamino)methyl)-
- MFCD06800601
- SCHEMBL470309
- 4-((dimethylamino) methyl)benzaldehyde
- ALBB-015111
- CS-0120710
- DTXSID20958074
- (4-Dimethylaminomethyl)benzaldehyde
- p-Dimethylaminomethylbenzaldehyde
- 4-((dimethylamino)methyl)benzaldehyde
- LS-04798
- 4-[(Dimethylamino)methyl]benzaldehyde, AldrichCPR
- EN300-66938
- HQDFSQZWAINMKA-UHFFFAOYSA-N
- Benzaldehyde, 4-[(dimethylamino)methyl]-
- 36874-95-0
- AKOS000506001
-
- MDL: MFCD06800601
- Inchi: 1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3
- InChI Key: HQDFSQZWAINMKA-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)CN(C)C
Computed Properties
- Exact Mass: 163.09979
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
4-[(dimethylamino)methyl]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B402048-5mg |
4-[(dimethylamino)methyl]benzaldehyde |
36874-95-0 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B402048-10mg |
4-[(dimethylamino)methyl]benzaldehyde |
36874-95-0 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B402048-50mg |
4-[(dimethylamino)methyl]benzaldehyde |
36874-95-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016807-500mg |
4-Dimethylaminomethyl-benzaldehyde |
36874-95-0 | 500mg |
2925CNY | 2021-05-07 | ||
| Chemenu | CM344467-250mg |
4-[(Dimethylamino)methyl]benzaldehyde |
36874-95-0 | 95%+ | 250mg |
$143 | 2022-06-11 | |
| Chemenu | CM344467-1g |
4-[(Dimethylamino)methyl]benzaldehyde |
36874-95-0 | 95%+ | 1g |
$343 | 2022-06-11 | |
| Chemenu | CM344467-5g |
4-[(Dimethylamino)methyl]benzaldehyde |
36874-95-0 | 95%+ | 5g |
$1200 | 2022-06-11 | |
| abcr | AB409110-500 mg |
4-[(Dimethylamino)methyl]benzaldehyde; 95% |
36874-95-0 | 500mg |
€339.20 | 2023-04-24 | ||
| eNovation Chemicals LLC | Y1222636-5g |
4-((Dimethylamino)methyl)benzaldehyde |
36874-95-0 | 95% | 5g |
$690 | 2024-06-03 | |
| eNovation Chemicals LLC | D965088-100mg |
p-dimethylaminomethylbenzaldehyde |
36874-95-0 | 97% | 100mg |
$80 | 2024-06-07 |
4-[(dimethylamino)methyl]benzaldehyde Suppliers
4-[(dimethylamino)methyl]benzaldehyde Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-[(dimethylamino)methyl]benzaldehyde
4-[(Dimethylamino)methyl]Benzaldehyde: A Comprehensive Overview
4-[(Dimethylamino)methyl]benzaldehyde, also known by its CAS registry number CAS No. 36874-95-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its aromatic benzaldehyde ring substituted with a dimethylaminomethyl group, has garnered attention due to its unique chemical properties and potential in drug design, material science, and synthetic chemistry.
The structure of 4-[(dimethylamino)methyl]benzaldehyde consists of a benzene ring with a formyl group (-CHO) at the para position relative to a dimethylaminomethyl (-CH2-N(CH3)2) substituent. This arrangement imparts the molecule with both electron-donating and withdrawing groups, which influence its reactivity and stability. The dimethylamino group acts as a strong electron donor, enhancing the nucleophilic character of the molecule, while the aldehyde group introduces electrophilic properties. This balance of electronic effects makes the compound suitable for various chemical transformations.
Recent studies have highlighted the role of 4-[(dimethylamino)methyl]benzaldehyde in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. For instance, its ability to undergo condensation reactions with amino acids has been utilized to synthesize peptide-like structures with potential pharmacological activities. Additionally, the compound has been employed in the development of fluorescent sensors for detecting metal ions, leveraging its ability to coordinate with transition metals.
In material science, 4-[(dimethylamino)methyl]benzaldehyde has been investigated for its role in the synthesis of conducting polymers. The aldehyde group serves as a reactive site for polymerization reactions, while the dimethylamino substituent enhances the conjugation and stability of the resulting polymer chains. These materials exhibit promising electronic properties, making them candidates for applications in flexible electronics and energy storage devices.
The synthesis of 4-[(dimethylamino)methyl]benzaldehyde typically involves nucleophilic substitution or alkylation reactions. One common approach is the reaction of benzaldehyde with dimethylaminomethanol in the presence of an acid catalyst. This method ensures high yield and purity, making it suitable for large-scale production. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and enhancing selectivity.
The compound's stability under various conditions has also been a subject of recent research. Studies have shown that 4-[(dimethylamino)methyl]benzaldehyde exhibits good thermal stability up to 150°C and is resistant to hydrolysis under mild acidic or basic conditions. These properties make it ideal for use in industrial applications where robustness is required.
In conclusion, 4-[(dimethylamino)methyl]benzaldehyde, with its unique chemical structure and diverse reactivity, continues to be a valuable compound in contemporary chemical research. Its applications span across drug discovery, material science, and synthetic chemistry, driven by ongoing advancements in synthesis techniques and functionalization strategies. As research progresses, this compound is expected to unlock new possibilities in both academic and industrial settings.
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